molecular formula C16H11Cl2N3O2S B2702955 N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide CAS No. 896019-02-6

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide

Katalognummer B2702955
CAS-Nummer: 896019-02-6
Molekulargewicht: 380.24
InChI-Schlüssel: BQWHGVFRMXFFAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The molecule also contains dichlorophenyl and phenylsulfanyl groups .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The oxadiazole ring, dichlorophenyl group, and phenylsulfanyl group would all contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the specific conditions and reagents present. The oxadiazole ring, for example, might undergo reactions with nucleophiles or electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the oxadiazole ring, the dichlorophenyl group, and the phenylsulfanyl group .

Wissenschaftliche Forschungsanwendungen

Antibacterial and Anti-enzymatic Potential

  • A series of N-substituted derivatives were designed, synthesized, and evaluated for their antibacterial and anti-enzymatic potential, revealing specific compounds as good inhibitors of gram-negative bacterial strains and exhibiting low potential against lipoxygenase (LOX) enzyme, alongside providing insights into their cytotoxic behavior through hemolytic studies (Nafeesa et al., 2017).

Synthesis and Pharmacological Evaluation

  • Research focused on the synthesis of derivatives involving 1,3,4-oxadiazole moieties, identifying compounds with potent antibacterial activity against both gram-negative and gram-positive bacteria, and moderate inhibitors of α-chymotrypsin enzyme. Molecular docking revealed the active binding sites correlating with bioactivity data, indicating the potential of these compounds for further clinical studies (Siddiqui et al., 2014).

Thrombolytic and Cardiovascular Applications

  • Novel 5-(3-chlorophenyl)-2-((N-(substituted)-2-acetamoyl)sulfanyl)-1,3,4-oxadiazole derivatives exhibited good thrombolytic activity, low toxicity, and moderate to excellent antibacterial activity, suggesting their potential in treating cardiovascular diseases (Aziz-Ur-Rehman et al., 2020).

Antioxidant, Analgesic, and Anti-inflammatory Actions

  • The pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives was conducted, highlighting their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, with specific compounds showing significant potential in these areas (Faheem, 2018).

Antimicrobial and Hemolytic Activity

  • Synthesis and evaluation of 1,3,4-oxadiazole derivatives for their antimicrobial and hemolytic activities demonstrated the potential of certain compounds against a selected panel of microbes, offering insights into their applicability in antimicrobial treatments (Gul et al., 2017).

Wirkmechanismus

Without specific studies or resources detailing the biological activity of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Without specific information, it’s difficult to provide a detailed safety and hazard analysis .

Eigenschaften

IUPAC Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O2S/c17-10-6-7-13(18)12(8-10)15-20-21-16(23-15)19-14(22)9-24-11-4-2-1-3-5-11/h1-8H,9H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWHGVFRMXFFAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.